molecular formula C16H15N3OS2 B2822037 N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide CAS No. 1022706-64-4

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide

Cat. No. B2822037
CAS RN: 1022706-64-4
M. Wt: 329.44
InChI Key: XTTSHSMHYPYOPB-UHFFFAOYSA-N
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Description

“N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide” is a compound that belongs to the class of organic compounds known as 3-alkylindoles . These are compounds containing an indole moiety that carries an alkyl chain at the 3-position . The compound has a molecular weight of 284.38 .


Synthesis Analysis

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . Synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .


Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties . The indole molecule has seven positions to accommodate different substitutions .


Chemical Reactions Analysis

Researchers have done many studies on the synthesis and biological evaluation of indole derivatives due to their biological properties and their potential to be the target . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 284.38 . It is recommended to keep it in a dark place, sealed in dry, at 2-8°C .

Scientific Research Applications

Anti-Inflammatory Properties

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide: exhibits anti-inflammatory effects due to its structural resemblance to naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). Naproxen inhibits both cyclooxygenase (COX) isoenzymes (COX-1 and COX-2), reducing prostaglandin synthesis and inflammation . Researchers are exploring its potential in treating inflammatory diseases such as rheumatoid arthritis and even its role in managing severe respiratory symptoms associated with COVID-19 .

Antiviral Activity

Combining the anti-inflammatory properties of naproxen with the broad-spectrum antiviral activity of tryptamine derivatives, this compound could be a promising candidate for viral infections. Ongoing trials suggest that it might help reduce severe respiratory mortality associated with COVID-19 .

Neuromodulation and Behavior Regulation

Tryptamine derivatives, including this compound, play a fundamental role in the central nervous system. They regulate processes such as sleep, cognition, memory, and behavior . Investigating its impact on neuromodulation and behavior could yield valuable insights.

Antibacterial and Antimycobacterial Activity

Initial studies indicate antibacterial properties of this compound. Researchers have tested it against Mycobacterium tuberculosis and other strains, comparing its efficacy to standard drugs like isoniazid and rifampicin . Further exploration is warranted to understand its full potential.

Arthritis Treatment

In animal models, this compound has shown promising effects in reducing inflammation and pannus formation in arthritic rats . Investigating its efficacy in human arthritis patients could be valuable.

Fused β-Carboline Formation

The base-promoted fused β-carboline formation from related indole derivatives is an exciting area of study . This compound’s structure could contribute to novel synthetic strategies in this field.

Mechanism of Action

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The type, and mode of interaction of these derivatives against HLGP, HIV-1, renin enzyme, and structure–activity studies of these compounds were investigated .

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . Due to the diverse pharmacological properties of tryptamine and the proven anti-inflammatory properties of naproxen, it is of great interest to synthesize a hybrid molecule that combines tryptamine and naproxen together in order to combine their properties .

properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(14-6-3-9-22-14)19-16(21)17-8-7-11-10-18-13-5-2-1-4-12(11)13/h1-6,9-10,18H,7-8H2,(H2,17,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTSHSMHYPYOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC(=S)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-indol-3-yl)ethylcarbamothioyl]thiophene-2-carboxamide

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